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Diisopropyl azelate - 6946-84-5

Diisopropyl azelate

Catalog Number: EVT-13915142
CAS Number: 6946-84-5
Molecular Formula: C15H28O4
Molecular Weight: 272.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Diisopropyl azelate can be synthesized from the reaction of azelaic acid, a dicarboxylic acid, with isopropanol. This compound falls under the category of alkyl esters, which are formed by the esterification of carboxylic acids with alcohols. It is part of a broader class of diesters that are often utilized in cosmetic formulations due to their emollient properties and ability to enhance the texture of products .

Synthesis Analysis

Methods and Technical Details

The synthesis of diisopropyl azelate typically involves the esterification process, where azelaic acid reacts with isopropanol in the presence of an acid catalyst. The following steps outline a common method for synthesizing diisopropyl azelate:

  1. Reagents: Azelaic acid (1 mole) and isopropanol (2 moles) are combined.
  2. Catalyst: An acid catalyst such as sulfuric acid is added to facilitate the reaction.
  3. Reaction Conditions: The mixture is heated to a temperature range of 120-130 °C under reflux conditions, often utilizing a Dean-Stark apparatus to remove water produced during the reaction.
  4. Completion: After several hours, the reaction mixture is cooled, and the product is extracted using an organic solvent like diethyl ether.
  5. Purification: The crude product may be purified through distillation or recrystallization techniques .
Molecular Structure Analysis

Structure and Data

Diisopropyl azelate has a distinct molecular structure characterized by two isopropyl groups attached to an azelate backbone. The structural representation can be depicted as follows:

Structure  CH3 CHOOC CH2 COO CH3 \text{Structure }\text{ CH}_3\text{ CHOOC CH}_2\text{ COO CH}_3\text{ }
  • Molecular Weight: 284.39 g/mol
  • CAS Number: 81377
  • PubChem CID: 81377

The compound's structure contributes to its physical properties, making it suitable for various applications in cosmetics and industrial formulations .

Chemical Reactions Analysis

Reactions and Technical Details

Diisopropyl azelate can undergo various chemical reactions typical of esters, including hydrolysis and transesterification:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, diisopropyl azelate can hydrolyze back into azelaic acid and isopropanol.
    Diisopropyl Azelate+H2OAzelaic Acid+2Isopropanol\text{Diisopropyl Azelate}+\text{H}_2\text{O}\rightarrow \text{Azelaic Acid}+2\text{Isopropanol}
  2. Transesterification: This involves exchanging the alkoxy group of diisopropyl azelate with another alcohol.
    Diisopropyl Azelate+R OHR OOC CH2 COO CH3 +Isopropanol\text{Diisopropyl Azelate}+\text{R OH}\rightarrow \text{R OOC CH}_2\text{ COO CH}_3\text{ }+\text{Isopropanol}

These reactions are significant in both synthetic organic chemistry and industrial applications .

Mechanism of Action

Process and Data

The mechanism of action for diisopropyl azelate primarily involves its role as an emollient in cosmetic formulations. Upon application to the skin, diisopropyl azelate interacts with skin lipids, enhancing moisture retention and providing a smooth texture. This interaction occurs through:

  • Hydrophobic Interactions: The long carbon chains in diisopropyl azelate allow it to integrate into lipid layers.
  • Film Formation: It forms a protective layer on the skin surface, reducing transepidermal water loss.

These properties make it beneficial in skin care products aimed at improving hydration and texture .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Density: Approximately 0.93 g/mL at 25 °C
  • Boiling Point: 156 °C at 20 mmHg
  • Refractive Index: Approximately 1.435

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone; insoluble in water.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties facilitate its use in various formulations where stability and performance are critical .

Applications

Scientific Uses

Diisopropyl azelate finds diverse applications primarily within the cosmetic industry as:

  • Emollient Agent: Enhances skin feel and moisture retention in creams and lotions.
  • Solvent Carrier: Serves as a solvent for active ingredients in topical formulations.
  • Plasticizer: Utilized in polymer production to enhance flexibility.

Additionally, its properties make it suitable for research applications involving organic synthesis and materials science .

Synthetic Methodologies and Optimization Strategies

Catalytic Esterification Processes

The esterification of azelaic acid with isopropanol represents the fundamental route to DIPA. This dicarboxylic acid substrate introduces complexity compared to monoacid esterification due to the potential for stepwise reaction kinetics (monoester formation followed by diesterification) and the differential reactivity of the two carboxyl groups [1].

Acid-Catalyzed Synthesis from Azelaic Acid and Isopropanol

The homogeneous Brønsted acid-catalyzed reaction follows classical Fischer esterification mechanism:

  • Protonation of the carboxylic acid carbonyl oxygen
  • Nucleophilic attack by isopropanol
  • Proton transfer and water elimination
  • Deprotonation to yield the ester

Sulfuric acid (H₂SO₄) remains the most widely employed catalyst at industrial scale due to its low cost and high activity, typically used at 0.5-2.0 wt% relative to azelaic acid. However, significant drawbacks include:

  • Corrosivity requiring specialized reactor materials (e.g., Hastelloy, glass-lined steel)
  • Sensitivity to water byproduct: Water dilutes the acid catalyst, reducing proton activity and slowing the reaction rate. Water removal techniques (e.g., Dean-Stark traps, molecular sieves, reactive distillation) are essential to drive equilibrium towards diester formation [1] [4].
  • Side reactions: Dehydration of isopropanol to diisopropyl ether and propylene, particularly above 80°C, and potential carbocation-mediated rearrangements [7].

Ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35) offer a less corrosive alternative operating via similar proton donation mechanisms. Their macroreticular structure provides high acid capacity (≥4.7 mmol H⁺/g). Advantages include:

  • Simplified separation by filtration
  • Reduced corrosion enabling use in stainless steel reactors
  • Suppression of ether formation side reactions

However, thermal stability limitations (typically <120°C for polystyrene-divinylbenzene resins) constrain reaction rates, and resin swelling in polar media can impede flow in fixed-bed operations. Kinetic studies reveal the second esterification step (monoester to diester) is significantly slower than the first (acid to monoester), requiring careful stoichiometric control – typically a 10-25% molar excess of isopropanol relative to the dicarboxylic acid (2:1 stoichiometry for diester) is employed [1] [6] [9].

Table 1: Comparison of Acid Catalysts for DIPA Synthesis

Catalyst TypeReaction Temp. (°C)Typical LoadingConversion to Diester (4h)Key Drawbacks
Sulfuric Acid80-1001.0-2.0 wt%85-92%Corrosion, side products, water sensitivity
p-Toluenesulfonic Acid85-1001.0-1.5 wt%80-88%Slightly less corrosive than H₂SO₄, still water sensitive
Amberlyst-1575-1005-10 wt%75-85%Temperature limit (~120°C), swelling in IPA
Amberlyst-3585-1105-10 wt%80-90%Higher temp stability (~150°C), still swells

Heterogeneous Catalysts for Enhanced Reaction Efficiency

Advanced solid acid catalysts address limitations of homogeneous acids and conventional resins:

  • Sulfonated Carbons: Produced via concentrated H₂SO₄ or fuming H₂SO₄ treatment of carbonaceous materials (e.g., activated carbon, biochar, graphene). They exhibit high thermal stability (>200°C), tunable porosity, and robustness in aqueous environments. Surface acidity derives from -SO₃H, -COOH, and phenolic -OH groups. Wood-derived activated carbon monoliths (sACM), sulfonated with dilute H₂SO₄ (2M), demonstrate excellent performance in continuous esterification, offering low pressure drop and high space-time yields (95.5 g/Lꞏcat/h for analogous esters) [6].

  • Metal Oxides & Mixed Oxides: Sulfated zirconia (SZ), niobium pentoxide (Nb₂O₅), and tungstated zirconia (WZ) provide strong Brønsted and Lewis acidity. Their superacidic properties (H₀ ≤ -12) enable high activity at reduced temperatures. Titanium(IV), zirconium(IV), hafnium(IV), and bismuth(III) carboxylate salts or alkoxides (e.g., titanium isopropoxide) exhibit exceptional efficacy, particularly for sterically hindered esters. These function via Lewis acid activation of the carbonyl group, facilitating nucleophilic attack. Their hydrolytic stability is often superior to sulfonated polymers [9].

  • Zeolites & Mesoporous Silicas: H-Beta, H-ZSM-5, and SBA-15 functionalized with propylsulfonic acid groups (PrSO₃H-SBA-15) offer shape selectivity and high surface area (>500 m²/g). Pore size engineering (e.g., using mesoporous analogs) mitigates diffusion limitations for bulky azelaic acid molecules.

Key advantages of advanced heterogeneous catalysts include:

  • Continuous process compatibility (fixed-bed, monolithic reactors)
  • Reduced waste streams (eliminates neutralization salts)
  • Enhanced stability minimizing leaching (e.g., <5% S loss over 50h for optimized sulfonated carbons)
  • Regenerability via calcination or solvent washing

Table 2: Advanced Heterogeneous Catalysts for DIPA Synthesis

CatalystAcid Density (mmol H⁺/g)Surface Area (m²/g)Optimal Temp. (°C)StabilityKey Advantage
Sulfonated Carbon Monolith (sACM)0.8-1.2500-600120-150>100 h time-on-stream (TOS)Low ΔP, high flow rates
Sulfated Zirconia (SZ)0.4-0.7100-150120-140Moderate (sulfate leaching risk)Superacidity
Nb₂O₅·nH₂O (Niobic Acid)0.5-1.0150-300130-160High (refractory oxide)Water-tolerant Lewis acidity
PrSO₃H-SBA-151.0-1.8600-90090-110Good in non-aqueous mediaTunable mesopores (5-10 nm)
Ti(OⁱPr)₄Lewis acid sitesLow70-90Hydrolysis to TiO₂ possibleHigh activity at low T, low loadings (0.1-0.5 mol%)

Green Chemistry Approaches

Minimizing environmental impact and improving sustainability are driving innovations in DIPA synthesis.

Solvent-Free Synthesis Under Reflux Conditions

The inherent miscibility of molten azelaic acid (mp ~106°C) and isopropanol above 80°C enables efficient solvent-free esterification. Process configurations include:

  • Batch Reflux with Water Removal: Isopropanol serves as reactant and reflux medium. A Dean-Stark apparatus continuously separates and removes water azeotropically (azeotrope: 87.5% IPA / 12.5% H₂O, bp 80.4°C). Maintaining reactor temperature at 80-85°C ensures efficient water removal while minimizing IPA loss. Excess IPA (typically 2.2-2.5:1 molar ratio relative to acid) drives equilibrium toward diester formation. Conversion >95% is achievable in 6-8 hours with efficient catalysts like p-toluenesulfonic acid or immobilized lipases [1] [4].

  • Reactive Distillation (RD): Integrating reaction and separation in a column enhances efficiency. Azelaic acid feed enters above the reactive zone; vaporized IPA and water ascend. IPA-rich vapor is condensed and partially refluxed; water is removed as side stream. RD benefits include:

  • Reduced energy consumption (30-50% vs. batch with separate distillation)
  • Overcoming equilibrium limitations by instantaneous water removal
  • High selectivity (>98%) by minimizing side reactions through controlled residence timePilot-scale studies demonstrate 20-30% reduction in operating costs for analogous diester production using RD [1] [24].

Biocatalytic Pathways for Sustainable Production

Immobilized lipases (e.g., Candida antarctica Lipase B - CalB on acrylic resin, Thermomyces lanuginosus lipase on silica) catalyze DIPA formation under exceptionally mild conditions (40-60°C) with high regioselectivity and minimal byproducts. Key advantages:

  • Ambient temperature operation conserving energy
  • Exceptional selectivity avoiding ether formation and substrate degradation
  • Biocompatibility enabling integration with fermentation-derived azelaic acid
  • Solvent-free operation or use of benign solvents (e.g., terpenes)

The mechanism involves acyl-enzyme intermediate formation via serine attack on the carbonyl carbon. Key process parameters:

  • Water activity (aw) control: Optimal aw ~0.2-0.5 balances enzyme flexibility and avoids hydrolysis. Achieved via salt hydrates or saturated salt solutions.
  • Enzyme stabilization: Hydrophobic immobilization supports (e.g., octyl-agarose, Lewatit VP OC 1600) minimize leaching and enhance stability.
  • Substrate viscosity management: Stepwise alcohol addition or periodic mixing mitigates mass transfer limitations in viscous monoester intermediate.

Recent advances include continuous packed-bed enzymatic reactors achieving >90% conversion at space velocities of 0.5-1.0 h⁻¹ and enzyme life exceeding 500 hours for esterification systems. Lipases demonstrate particular efficacy for branched-chain esters like DIPA, crucial for replacing regulated cyclomethicones in cosmetics [2] [8].

Purification and Scalability

High-purity DIPA (>99%) is essential for demanding applications like aviation lubricants and high-performance plasticizers. Purification challenges stem from:

  • Unreacted azelaic acid and monoester
  • Excess isopropanol and diisopropyl ether byproduct
  • Color bodies from trace oxidation or decomposition

Continuous Reactor Systems for High-Throughput Manufacturing

Continuous processes offer enhanced mass/heat transfer, precise residence time control, and reduced operational costs compared to batch:

  • Continuous Stirred Tank Reactors (CSTRs) in Series:
  • Tank 1: Primary esterification (Acid → Monoester) at higher T (100-120°C)
  • Tank 2: Diesterification at lower T (80-90°C) to minimize ether formation
  • Integrated Dean-Stark or membrane separation for water removal
  • Suitable for viscous reaction mixtures; requires robust agitation
  • Packed-Bed Reactors (PBRs):
  • Catalyst: Immobilized enzymes (CalB) or solid acids (sACM, Amberlyst-35)
  • Operation: Liquid-full upflow or downflow configuration
  • Benefits: Minimal catalyst attrition, uniform flow, no moving parts
  • Drawbacks: Susceptible to pore blockage by monoester; requires pre-mixing of acid and alcohol
  • Monolithic Reactors:
  • Structure: Wood-derived sulfonated carbon monoliths with parallel channels (1-3 mm diameter)
  • Advantages:
  • Ultra-low pressure drop (<0.1 bar/m) enabling high flow rates
  • High geometric surface area enhancing interfacial contact
  • Taylor/Film flow regimes improving liquid-solid mass transfer
  • Performance: Demonstrated 95.5 g/Lꞏcat/h space-time yield for analogous hydroxyisobutyrate ester at 150°C, 300 psig, with 75% selectivity, outperforming granular catalysts (87.1 g/Lꞏcat/h) [6].
  • Reactive Distillation Columns (RDC):
  • Configuration: Reactive section (catalyst bales or structured packing) between rectifying/stripping sections
  • Operation: Azelaic acid feed mid-column; IPA vapor introduced below reactive zone. DIPA withdrawn from bottoms; water/IPA azeotrope overhead.
  • Efficiency: 30-40% reduction in energy consumption versus sequential reactor/distillation systems.

Table 3: Continuous Reactor Systems for DIPA Manufacturing

Reactor TypeCatalyst FormatTemp. (°C)PressureSpace Velocity (h⁻¹)ConversionKey AdvantageLimitation
CSTR Cascade (2-stage)Homogeneous (H₂SO₄)100-120 (T1), 80-90 (T2)Atmospheric0.3-0.890-95%Handles viscosity changesHigher hold-up volume
Packed-Bed (PBR)Enzyme (CalB immobilized)45-605-20 bar0.5-1.585-92%Low energy, high selectivitySusceptible to clogging
Packed-Bed (PBR)Solid Acid (Amberlyst-35)90-11010-30 bar1.0-2.588-95%Robust, established technologySwelling issues, temp limit
Monolithic ReactorSulfonated Carbon (sACM)120-15020-50 bar2.0-5.090-98%Very high flow, low ΔPHigher cost, limited commercial data
Reactive DistillationAcidic ion-exchange resin80-120 (gradient)0.5-5 bar->99% (per pass)Integrated reaction/separationComplex control, high CAPEX

Process intensification strategies include:

  • Microwave-Assisted Heating: Selectively heats polar intermediates/reaction mixture, reducing reaction times by 50-70% for batch esterification [1].
  • Membrane Reactors: Water-permeable membranes (e.g., zeolite, polyvinyl alcohol) continuously remove water, shifting equilibrium. Demonstrated >99% conversion in esterification at reduced alcohol excess.

Compounds Mentioned

Properties

CAS Number

6946-84-5

Product Name

Diisopropyl azelate

IUPAC Name

dipropan-2-yl nonanedioate

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

InChI

InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3

InChI Key

MCQNUBHLBYBDRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCCC(=O)OC(C)C

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